molecular formula C14H13N3S B8787439 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole CAS No. 116850-52-3

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole

Katalognummer: B8787439
CAS-Nummer: 116850-52-3
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: WMJIUWNERYSHQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is a nitrogen-rich compound belonging to the triazole family. Triazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve the formation of the triazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and ability to form hydrogen bonds contribute to its stability and reactivity. These properties enable it to interact with various biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole stands out due to its unique combination of a triazole ring with a naphthalenyl group and methylthio substituent. This structure imparts specific chemical and physical properties, making it distinct from other triazole derivatives .

Eigenschaften

CAS-Nummer

116850-52-3

Molekularformel

C14H13N3S

Molekulargewicht

255.34 g/mol

IUPAC-Name

4-methyl-3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazole

InChI

InChI=1S/C14H13N3S/c1-17-13(15-16-14(17)18-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI-Schlüssel

WMJIUWNERYSHQO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=C1SC)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione (5.26 g, 2.18×10-2 mole), K2CO3 (3.01 g, 2.18×10-2 mole), methyl iodide (1.5 ml, 2.4×10-2 mole), and acetone (65 ml) was stirred and warmed to reflux. After refluxing overnight, the solvent was evaporated at reduced pressure and the concentrate was treated with water. The aqueous mixture was extracted with EtOAc three times. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure to yield the desired product. Crystallization from Et0Ac afforded colorless plates, Mp 177°-179° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.